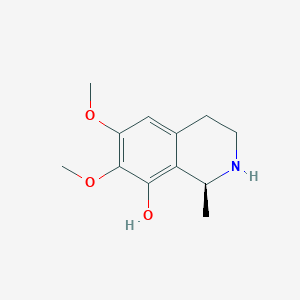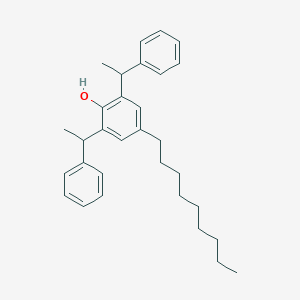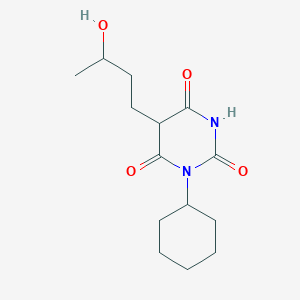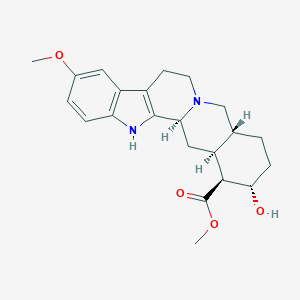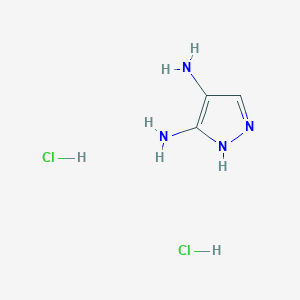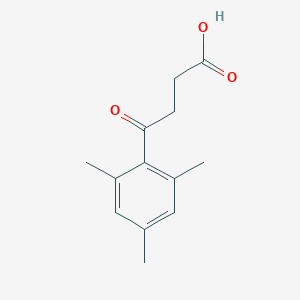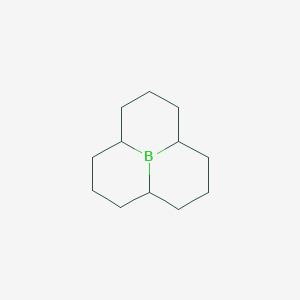
Perhydro-9b-boraphenalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perhydro-9b-boraphenalene, also known as B10H14, is a boron-containing compound that has gained significant attention in the field of chemistry due to its unique structure and properties. The compound consists of a boron atom surrounded by 10 hydrogen atoms and four cyclohexane rings. Its unique structure makes it an interesting molecule to study, and it has been used in various scientific research applications.
Wirkmechanismus
The mechanism of action of Perhydro-9b-boraphenalene is not well understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This property makes it an excellent catalyst for several chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not cause significant harm to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Perhydro-9b-boraphenalene in lab experiments is its unique structure, which makes it an interesting molecule to study. Additionally, the compound is relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of using this compound is its high cost, which can make it challenging to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Perhydro-9b-boraphenalene. One of the most significant areas of research is the development of new synthetic methods for the compound. Additionally, researchers are interested in studying the compound's properties and potential applications in the field of catalysis. Finally, there is a growing interest in studying the potential of this compound as a drug delivery agent due to its unique structure and properties.
Conclusion
This compound is a boron-containing compound that has gained significant attention in the field of chemistry due to its unique structure and properties. The compound has been used in various scientific research applications, including catalysis, and has shown promise as a drug delivery agent. While there is still much to learn about this compound, it is clear that it is an interesting molecule with significant potential for future research.
Synthesemethoden
The synthesis of Perhydro-9b-boraphenalene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of decaborane with cyclohexene in the presence of a catalyst. The reaction produces this compound along with other boron-containing compounds.
Wissenschaftliche Forschungsanwendungen
Perhydro-9b-boraphenalene has been used in various scientific research applications. One of the most significant applications of this compound is in the field of catalysis. The compound has been used as a catalyst in several chemical reactions, including the reduction of ketones and aldehydes.
Eigenschaften
CAS-Nummer |
16664-33-8 |
|---|---|
Molekularformel |
C12H21B |
Molekulargewicht |
176.11 g/mol |
IUPAC-Name |
13-boratricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C12H21B/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h10-12H,1-9H2 |
InChI-Schlüssel |
SKOKKTJRHJQZHK-UHFFFAOYSA-N |
SMILES |
B12C3CCCC1CCCC2CCC3 |
Kanonische SMILES |
B12C3CCCC1CCCC2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



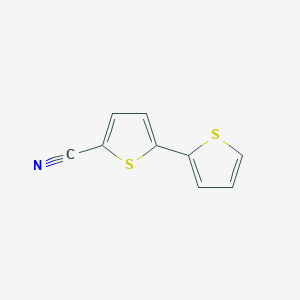
![Methyl [(2-nitrobenzoyl)amino]acetate](/img/structure/B98745.png)
